molecular formula C28H24N2O3 B570100 WWL123

WWL123

Cat. No.: B570100
M. Wt: 436.5 g/mol
InChI Key: QKMMESWNJMOPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WWL123 involves the reaction of [1,1’-biphenyl]-3-ylmethylamine with N-methylcarbamic acid chloride to form the intermediate N-([1,1’-biphenyl]-3-ylmethyl)-N-methylcarbamic acid. This intermediate is then reacted with 4’-aminocarbonyl [1,1’-biphenyl]-4-yl ester under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, precise temperature control, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: WWL123 primarily undergoes hydrolysis reactions due to its carbamate functional group. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The hydrolysis of this compound results in the formation of [1,1’-biphenyl]-3-ylmethylamine and N-methylcarbamic acid .

Mechanism of Action

WWL123 exerts its effects by inhibiting the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of 2-arachidonoyl glycerol, a key endocannabinoid that regulates neurotransmitter release. By inhibiting ABHD6, this compound increases the availability of 2-arachidonoyl glycerol, which in turn enhances presynaptic inhibition and reduces neuronal excitability. This mechanism is particularly beneficial in reducing seizure incidence and severity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high selectivity for ABHD6, its ability to cross the blood-brain barrier, and its demonstrated efficacy in reducing seizures in various animal models. These properties make it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMMESWNJMOPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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